Spiro[3.6]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dialkylation of Activated Carbon Centers: The spirocyclic core of spiro[3.6]decan-1-one is typically prepared by dialkylation of an activated carbon center.
Cyclopropanation with Cyclic Carbenoids: For generating spirocycles containing a cyclopropane ring, cyclopropanation with cyclic carbenoids has been demonstrated.
Rearrangement Reactions: Diverse rearrangement reactions, such as the pinacol-pinacolone rearrangement, are also employed in the preparation of spiro compounds.
Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis, such as dialkylation and rearrangement reactions, are likely applied on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with spiro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides or amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Chemistry: : Spiro[3.6]decan-1-one is used as a building block in organic synthesis due to its unique structure and reactivity .
Biology and Medicine: : Spiro compounds, including this compound, have been studied for their potential as enzyme inhibitors, particularly in the context of prolyl hydroxylase domain inhibitors . These inhibitors have applications in treating conditions like anemia and ischemia-related diseases .
Industry: : In the industrial sector, spiro compounds are utilized in the synthesis of various materials and chemicals due to their stability and reactivity .
Mechanism of Action
The mechanism of action of spiro[3.6]decan-1-one, particularly in biological systems, involves its interaction with specific molecular targets such as enzymes. For example, as a prolyl hydroxylase domain inhibitor, it competes with the natural substrate of the enzyme, thereby inhibiting its activity . This inhibition can lead to the stabilization of hypoxia-inducible factors, which play a crucial role in cellular responses to low oxygen levels .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-1-one: Another spirocyclic compound with a slightly different ring structure.
Spiro[5.5]undecane: A spiro compound with larger rings, often used in similar applications.
Uniqueness: : Spiro[3.6]decan-1-one is unique due to its specific ring size and the resulting chemical properties. Its smaller ring size compared to spiro[4.5]decan-1-one and spiro[5.5]undecane can lead to different reactivity and stability profiles, making it suitable for specific applications in synthesis and biological studies .
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[3.6]decan-3-one |
InChI |
InChI=1S/C10H16O/c11-9-5-8-10(9)6-3-1-2-4-7-10/h1-8H2 |
InChI Key |
VREHDZBTZAWFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.